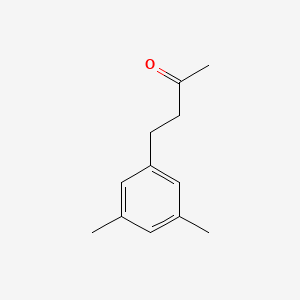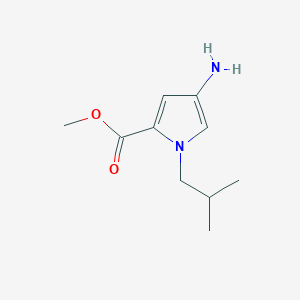
1-(Azidomethyl)-4-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azidomethyl)-4-methoxynaphthalene is an organic compound characterized by the presence of an azide group attached to a naphthalene ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-4-methoxynaphthalene typically involves the nucleophilic substitution of a halomethyl derivative of 4-methoxynaphthalene with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-4-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Formation of triazoles.
Reduction: Formation of amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
1-(Azidomethyl)-4-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, particularly triazoles, which are valuable in medicinal chemistry.
Biology: Employed in bioorthogonal labeling techniques, allowing for the specific tagging of biomolecules without interfering with biological processes.
Medicine: Potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its reactive azide group.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-4-methoxynaphthalene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. These interactions can modulate biological pathways or enhance the properties of materials in which the compound is incorporated.
Comparison with Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Another azide-containing compound with similar reactivity but different structural features.
1-(Azidoethyl)-5H-tetrazole: Similar in reactivity but with an ethyl group instead of a methoxy group.
1-(Azidopropyl)-5H-tetrazole: Similar in reactivity but with a propyl group.
Uniqueness: 1-(Azidomethyl)-4-methoxynaphthalene is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where the electronic effects of the methoxy group are beneficial.
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(azidomethyl)-4-methoxynaphthalene |
InChI |
InChI=1S/C12H11N3O/c1-16-12-7-6-9(8-14-15-13)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 |
InChI Key |
UANANXZLYMELFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)

![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)
![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)










